2-(2-Methoxyethyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-6-4-7-3-2-5-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVHOPJZMMLWKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933746-73-7 | |
| Record name | 2-(2-methoxyethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 2 Methoxyethyl Pyrrolidine and Analogous Systems
Direct Synthesis of 2-(2-Methoxyethyl)pyrrolidine Architectures
The direct construction of the this compound scaffold can be achieved through several established synthetic strategies. These methods typically involve the formation of the pyrrolidine (B122466) ring from acyclic precursors in a single or multi-step sequence.
Elucidation of Reaction Mechanisms and Pathways
A prevalent method for the synthesis of 2-substituted pyrrolidines is through the cyclization of ω-haloamines or via reductive amination of ω-haloketones. For the synthesis of this compound, a plausible pathway involves the intramolecular nucleophilic substitution of a suitably functionalized acyclic precursor.
One potential precursor is 6-methoxy-1-amino-hexan-4-one. The synthesis could proceed via an intramolecular reductive amination. The mechanism of reductive amination involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl group and an amine, which is then reduced in situ to the corresponding amine. wikipedia.orgacsgcipr.orgpearson.com The reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Another viable pathway is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate dipolarophile. nih.govrsc.orgnih.govrsc.org Azomethine ylides, which are 1,3-dipoles of the general form R₂C=N⁺(R)-C⁻R₂, can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. For the synthesis of a this compound derivative, an azomethine ylide could be reacted with a dipolarophile containing the methoxyethyl moiety. The regioselectivity of the cycloaddition is a critical factor and is influenced by the electronic and steric properties of both the dipole and the dipolarophile.
A hypothetical reaction scheme for the synthesis of a protected this compound via 1,3-dipolar cycloaddition is presented below:
| Reactant 1 (Azomethine Ylide Precursor) | Reactant 2 (Dipolarophile) | Product |
| N-benzylglycine ethyl ester | 3-methoxy-1-propene | Ethyl 1-benzyl-5-(methoxymethyl)pyrrolidine-2-carboxylate |
This reaction would likely proceed via a concerted [3+2] cycloaddition mechanism, leading to a polysubstituted pyrrolidine which can be further modified to yield this compound.
Catalytic Strategies in the Formation of Pyrrolidine Scaffolds
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Various catalytic strategies can be envisioned for the synthesis of this compound.
Transition metal-catalyzed reactions, such as intramolecular hydroamination or C-H amination, provide powerful tools for pyrrolidine ring formation. For instance, a copper-catalyzed intramolecular C-H amination of an N-haloamide could be a potential route. nih.govmdpi.com This reaction would involve the generation of a nitrogen-centered radical or a high-valent copper-nitrenoid species that subsequently undergoes intramolecular C-H insertion to form the pyrrolidine ring.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases, for example, can be used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govnih.gov An engineered transaminase could potentially be employed to convert a suitable ω-chloro-ketone precursor into the corresponding chiral amine, which would then undergo spontaneous intramolecular cyclization to afford enantiopure this compound. The reaction would proceed via a transaminase-triggered cascade, offering high enantioselectivity. nih.govnih.gov
A summary of potential catalytic approaches is provided in the table below:
| Catalytic Approach | Catalyst Type | Precursor Type | Key Transformation |
| Intramolecular Hydroamination | Transition Metal (e.g., Ti, Ru, Rh) | Aminoalkene | Cyclization of aminoalkene |
| Intramolecular C-H Amination | Copper or Rhodium | N-haloamide | C-H insertion |
| Biocatalytic Reductive Amination | Transaminase | ω-chloroketone | Asymmetric amination and cyclization |
Stereoselective Access to Enantiopure this compound
The stereoselective synthesis of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Chiral auxiliaries and enantioselective catalysis are the two main strategies to achieve this goal.
Chiral Auxiliary Approaches in Asymmetric Construction
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed to afford the enantiomerically enriched product.
A well-established method for the asymmetric synthesis of 2-substituted pyrrolidines involves the alkylation of a chiral proline derivative. Proline, a naturally occurring chiral amino acid, can be readily converted into a variety of derivatives that can serve as chiral templates. researchgate.netnih.gov For the synthesis of (R)- or (S)-2-(2-methoxyethyl)pyrrolidine, one could envision the diastereoselective alkylation of an enolate derived from an N-protected proline ester with a 2-methoxyethyl halide. The stereochemical outcome would be directed by the chiral auxiliary derived from proline.
The general approach using a chiral auxiliary derived from proline is outlined below:
| Chiral Auxiliary Precursor | Alkylating Agent | Diastereomeric Intermediate |
| (S)-Proline | 1-bromo-2-methoxyethane | N-protected-(2S)-2-(2-methoxyethyl)proline derivative |
The diastereomers formed in the alkylation step can be separated, and subsequent removal of the activating and protecting groups would yield the desired enantiopure this compound.
Enantioselective Catalysis in Pyrrolidine Ring Formation
Enantioselective catalysis provides a more atom-economical and efficient approach to chiral molecules compared to the use of stoichiometric chiral auxiliaries. Numerous catalytic asymmetric methods have been developed for the synthesis of enantiomerically enriched pyrrolidines.
Catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with alkenes are a powerful tool for the construction of chiral pyrrolidines. rsc.orgrsc.org The use of a chiral catalyst, typically a metal complex with a chiral ligand, can induce high levels of enantioselectivity. For the synthesis of this compound, a chiral copper(I) or silver(I) complex with a chiral phosphine (B1218219) or diamine ligand could be employed to catalyze the reaction between an achiral azomethine ylide precursor and a suitable dipolarophile.
Another powerful strategy is the catalytic asymmetric reduction of a cyclic imine precursor. The reduction of a 2-(2-methoxyethyl)-Δ¹-pyrroline, for instance, in the presence of a chiral catalyst such as a Noyori-type ruthenium complex or a chiral iridium catalyst with a chiral phosphine ligand, could afford the desired enantiopure pyrrolidine.
The following table summarizes key aspects of potential enantioselective catalytic strategies:
| Catalytic Reaction | Catalyst System | Key Features |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Lewis Acid (e.g., Cu(I), Ag(I)) + Chiral Ligand | High atom economy, control of multiple stereocenters. |
| Asymmetric Imine Reduction | Chiral Ru or Ir complex + H₂ | Direct reduction of a prochiral imine. |
| Asymmetric Reductive Amination | Chiral Transaminase | Green chemistry, high enantioselectivity. |
Pyrrolidine Core Formation with Methoxyethyl Substitution
The formation of the pyrrolidine core with the simultaneous or subsequent introduction of the 2-methoxyethyl substituent can be achieved through various synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired stereochemistry.
A convergent approach could involve the synthesis of a key intermediate that already contains the methoxyethyl group, followed by a ring-closing reaction. For example, the reaction of 4-methoxybutanal (B3115671) with a primary amine followed by an intramolecular cyclization could be a viable route.
Alternatively, a functionalized pyrrolidine can be synthesized first, followed by the introduction of the methoxyethyl side chain. For instance, a 2-(hydroxymethyl)pyrrolidine derivative, readily available from proline, could be converted to the corresponding this compound through a two-step sequence involving tosylation or halogenation of the hydroxyl group, followed by nucleophilic substitution with sodium methoxide. mdpi.com
The alkylation of N-Boc-pyrrolidine at the 2-position is another potential strategy. This can be achieved by deprotonation with a strong base, such as sec-butyllithium (B1581126) in the presence of a chiral ligand like sparteine, followed by quenching with a 2-methoxyethyl electrophile. This method allows for the asymmetric synthesis of 2-substituted pyrrolidines.
Cyclization Reactions for Pyrrolidine Ring Assembly
The formation of the five-membered pyrrolidine ring is a cornerstone of many synthetic routes. These methods often involve intramolecular cyclization reactions, which are favored due to the thermodynamic stability of the resulting ring system.
One of the most common approaches is the reductive amination of 1,4-dicarbonyl compounds with a primary amine, followed by reduction. This method allows for the direct incorporation of a substituent on the nitrogen atom. Another prevalent strategy is the intramolecular cyclization of amino alcohols. This can be achieved through various activation methods for the hydroxyl group, followed by nucleophilic attack by the amine. For instance, treatment of amino alcohols with thionyl chloride can lead to the formation of a cyclic amine. rsc.org
[3+2] Cycloaddition reactions represent a powerful tool for the stereocontrolled synthesis of polysubstituted pyrrolidines. These reactions typically involve the reaction of an azomethine ylide with an alkene. The stereochemistry of the resulting pyrrolidine is dictated by the geometry of the reactants and the reaction conditions.
Furthermore, intramolecular hydroamination of unsaturated amines provides a direct and atom-economical route to pyrrolidines. This reaction can be catalyzed by various transition metals or promoted by strong bases. The regioselectivity of the cyclization is influenced by the substitution pattern of the alkene and the nature of the catalyst.
Below is a table summarizing various cyclization strategies for pyrrolidine ring synthesis.
Table 1: Cyclization Reactions for Pyrrolidine Ring Assembly
| Reaction Type | Precursors | Key Reagents/Catalysts | Description |
|---|---|---|---|
| Reductive Amination | 1,4-Dicarbonyl compounds, Primary amines | Reducing agents (e.g., NaBH₄, H₂/Pd) | Condensation followed by reduction to form the N-substituted pyrrolidine. |
| Intramolecular Cyclization of Amino Alcohols | Amino alcohols | Activating agents (e.g., SOCl₂, MsCl), Base | Activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine. |
| [3+2] Cycloaddition | Azomethine ylides, Alkenes | Metal catalysts or thermal conditions | A concerted or stepwise cycloaddition to form highly substituted pyrrolidines. |
| Intramolecular Hydroamination | Unsaturated amines | Transition metal catalysts (e.g., Pd, Rh, Ti), Strong bases | Direct addition of an N-H bond across a C-C multiple bond to form the heterocyclic ring. |
Transformations of Precursor Compounds Yielding Pyrrolidine Systems
In addition to building the pyrrolidine ring from acyclic precursors, existing cyclic structures can be transformed into the pyrrolidine scaffold. These methods often offer unique pathways to specific substitution patterns that may be difficult to achieve through direct cyclization.
One such approach involves the ring contraction of larger heterocyclic systems . For example, certain substituted piperidines or pyridines can undergo rearrangement reactions to yield pyrrolidine derivatives. These transformations can be promoted by photochemical methods or through specific reagents that induce skeletal reorganization.
Another strategy is the transformation of other five-membered rings . For instance, derivatives of furan (B31954) or succinimide (B58015) can serve as precursors to pyrrolidines. The conversion of 2,5-dimethoxytetrahydrofuran (B146720) by reductive condensation with primary amines in the presence of a reducing agent like sodium borohydride (B1222165) is a well-established method for synthesizing N-substituted pyrrolidines. longdom.org This reaction proceeds through the in situ formation of a dialdehyde (B1249045) equivalent which then undergoes reductive amination.
The following table outlines some key transformations of precursor compounds that lead to pyrrolidine systems.
Table 2: Transformations of Precursor Compounds to Pyrrolidine Systems
| Precursor Type | Transformation | Key Reagents/Conditions | Resulting Pyrrolidine System |
|---|---|---|---|
| Piperidines/Pyridines | Ring Contraction | Photochemical irradiation, specific reagents | Substituted pyrrolidines |
| 2,5-Dimethoxytetrahydrofuran | Reductive Condensation | Primary amine, NaBH₄, acidic medium | N-Substituted pyrrolidines |
| Succinimide Derivatives | Reduction | Strong reducing agents (e.g., LiAlH₄) | Pyrrolidinones, which can be further reduced to pyrrolidines |
| Furan Derivatives | Catalytic Hydrogenation and Amination | H₂, NH₃, metal catalyst | Pyrrolidines |
Chemical Modifications and Derivatization of this compound
Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups, allowing for the exploration of structure-activity relationships and the development of new chemical entities. These modifications can be broadly categorized into reactions at the pyrrolidine nitrogen and transformations of the methoxyethyl side chain.
Functionalization at the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a versatile handle for a wide range of chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for reactions with various electrophiles.
N-Alkylation is a common modification, which can be achieved by reacting this compound with alkyl halides or by reductive amination with aldehydes or ketones. This allows for the introduction of a diverse array of alkyl and arylalkyl groups at the nitrogen atom.
N-Acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) leads to the formation of amides. This transformation is useful for introducing carbonyl-containing moieties and can also serve as a protecting group strategy.
N-Arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates. This provides access to N-arylpyrrolidine derivatives.
N-Sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. This modification can alter the electronic properties and steric bulk around the nitrogen atom.
The table below summarizes common functionalization reactions at the pyrrolidine nitrogen.
Table 3: Functionalization at the Pyrrolidine Nitrogen
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| N-Alkylation | Alkyl halides, Aldehydes/Ketones + reducing agent | Alkyl, Arylalkyl |
| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids + coupling agents | Acyl |
| N-Arylation | Aryl halides/triflates, Pd or Cu catalyst, Base | Aryl |
| N-Sulfonylation | Sulfonyl chlorides, Base | Sulfonyl |
Transformations of the Methoxyethyl Side Chain
The methoxyethyl side chain at the 2-position of the pyrrolidine ring also offers opportunities for chemical modification, although these are generally less straightforward than reactions at the nitrogen atom.
The primary site for transformation on this side chain is the ether linkage. Ether cleavage can be achieved under harsh conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). longdom.orgwikipedia.orglibretexts.orgopenstax.orgmasterorganicchemistry.com This reaction would convert the methoxyethyl group into a 2-hydroxyethyl group, yielding 2-(pyrrolidin-2-yl)ethanol. The mechanism of this cleavage typically involves protonation of the ether oxygen followed by nucleophilic attack by the halide ion. longdom.orglibretexts.orgopenstax.orgmasterorganicchemistry.com
Further transformations of the resulting alcohol would then be possible, including oxidation to the corresponding aldehyde or carboxylic acid, or esterification with various carboxylic acids.
Direct functionalization of the ethyl chain through C-H activation is a more advanced and less common strategy but could potentially allow for the introduction of new substituents. However, achieving regioselectivity in such reactions can be challenging.
Potential transformations of the methoxyethyl side chain are outlined in the table below.
Table 4: Potential Transformations of the Methoxyethyl Side Chain
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Ether Cleavage | Strong acids (e.g., HI, HBr) | Hydroxyl |
| Oxidation (of resulting alcohol) | Oxidizing agents (e.g., PCC, KMnO₄) | Aldehyde, Carboxylic acid |
| Esterification (of resulting alcohol) | Carboxylic acids, Acyl chlorides | Ester |
Reaction Chemistry and Transformational Studies of 2 2 Methoxyethyl Pyrrolidine Architectures
Nucleophilic Reactivity of the Pyrrolidine (B122466) Nitrogen Center
The nitrogen atom in the pyrrolidine ring of 2-(2-Methoxyethyl)pyrrolidine is a nucleophilic center, readily participating in reactions with a variety of electrophiles. This reactivity is characteristic of secondary amines and is fundamental to the construction of more complex molecular architectures.
The lone pair of electrons on the nitrogen atom allows for facile reaction with alkylating and acylating agents. In N-alkylation reactions, this compound can react with alkyl halides or other alkylating agents to form N-alkylated derivatives. The reaction proceeds via a standard S(_N)2 mechanism, where the pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group. The rate and efficiency of these reactions are influenced by the nature of the alkylating agent, the solvent, and the reaction temperature.
Similarly, N-acylation reactions involve the attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. This leads to the formation of a stable amide linkage. These reactions are typically rapid and high-yielding, providing a straightforward method for the introduction of a wide range of functional groups to the pyrrolidine nitrogen.
Table 1: Representative Nucleophilic Reactions of the Pyrrolidine Nitrogen
| Reaction Type | Electrophile | Product Class |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-(2-methoxyethyl)pyrrolidine |
| N-Acylation | Acid Chloride (RCOCl) | N-Acyl-2-(2-methoxyethyl)pyrrolidine |
| Michael Addition | (\alpha,\beta)-Unsaturated Carbonyl | N-(3-Oxoalkyl)-2-(2-methoxyethyl)pyrrolidine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Alkyl-2-(2-methoxyethyl)pyrrolidine |
Chemical Transformations Involving the Methoxyethyl Subunit
The methoxyethyl side chain of this compound offers an additional site for chemical modification, primarily centered around the ether linkage. Cleavage of this ether bond is a key transformation that can unmask a hydroxyl group, providing a handle for further functionalization.
Ether cleavage reactions are typically acid-catalyzed nucleophilic substitution processes. The choice of acid and reaction conditions can influence whether the cleavage occurs via an S(_N)1 or S(_N)2 mechanism. For the methoxyethyl group, which involves a primary carbon attached to the oxygen, the reaction with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) would likely proceed through an S(_N)2 pathway. This involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group, leading to the formation of 2-(2-hydroxyethyl)pyrrolidine and a methyl halide.
The resulting primary alcohol, 2-(2-hydroxyethyl)pyrrolidine, is a versatile intermediate that can undergo a variety of subsequent transformations, including oxidation to the corresponding aldehyde or carboxylic acid, or esterification.
Stereochemical Outcomes and Diastereoselective Reactions
When this compound is used in its enantiomerically pure form, such as (S)-2-(2-Methoxyethyl)pyrrolidine or (R)-2-(2-Methoxyethyl)pyrrolidine, it has the potential to act as a chiral auxiliary or a chiral building block in asymmetric synthesis. The stereocenter at the C2 position of the pyrrolidine ring can influence the stereochemical outcome of reactions at other parts of the molecule or in reactions with prochiral substrates.
While specific examples utilizing this compound as a chiral auxiliary are not extensively documented in the literature, the principles of asymmetric induction by related chiral pyrrolidine derivatives are well-established. For instance, in the alkylation of an N-acylated derivative of chiral this compound, the substituent at the C2 position can sterically direct the approach of an incoming electrophile to the enolate, leading to the preferential formation of one diastereomer. The diastereoselectivity of such reactions would be dependent on the size of the C2 substituent, the nature of the electrophile, and the reaction conditions.
Mechanistic Elucidation of Key Organic Transformations
The mechanisms of the fundamental reactions involving this compound are well-understood within the broader context of organic reaction mechanisms.
The nucleophilic substitution reactions at the nitrogen center follow established pathways. For N-alkylation with a primary alkyl halide, a bimolecular nucleophilic substitution (S(_N)2) mechanism is expected. The reaction rate is dependent on the concentration of both the pyrrolidine and the alkyl halide. A detailed computational study on the nucleophilic aromatic substitution of pyrrolidine with 2-methoxy-3-X-5-nitrothiophenes indicates a stepwise pathway involving the initial addition of pyrrolidine to the thiophene (B33073) ring. nih.govnih.gov
The mechanism of acid-catalyzed ether cleavage of the methoxyethyl group also adheres to standard models. The reaction is initiated by the protonation of the ether oxygen to form a good leaving group. In the case of the primary methoxy (B1213986) group, a subsequent S(_N)2 attack by a nucleophile (e.g., a halide ion) on the less sterically hindered methyl group is the most probable pathway.
Advanced Spectroscopic and Analytical Characterization Techniques in Pyrrolidine Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable tools for the detailed structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information about the atomic composition and arrangement within a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework, atom connectivity, and the stereochemistry of a molecule.
¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(2-Methoxyethyl)pyrrolidine , the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the methoxy (B1213986) group, and the ethyl chain.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₃ | 3.3 - 3.4 | Singlet | 3H |
| -CH₂-O- | 3.4 - 3.6 | Triplet | 2H |
| Pyrrolidine-H2 | 3.0 - 3.2 | Multiplet | 1H |
| Pyrrolidine-H5 (axial & equatorial) | 2.8 - 3.0 | Multiplet | 2H |
| -CH₂-CH₂-O- | 1.8 - 2.0 | Multiplet | 2H |
| Pyrrolidine-H3 (axial & equatorial) | 1.6 - 1.8 | Multiplet | 2H |
| Pyrrolidine-H4 (axial & equatorial) | 1.4 - 1.6 | Multiplet | 2H |
| -NH | 1.0 - 2.0 | Broad Singlet | 1H |
Note: This is a predicted data table based on known chemical shift values for similar structural motifs.
¹³C NMR Spectroscopy provides information about the number of different types of carbon atoms and their chemical environment. The predicted ¹³C NMR spectrum for This compound would show distinct peaks for each unique carbon atom.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| -OCH₃ | 58 - 60 |
| -CH₂-O- | 70 - 72 |
| Pyrrolidine-C2 | 60 - 62 |
| Pyrrolidine-C5 | 46 - 48 |
| -CH₂-CH₂-O- | 35 - 37 |
| Pyrrolidine-C3 | 28 - 30 |
| Pyrrolidine-C4 | 22 - 24 |
Note: This is a predicted data table based on known chemical shift values for similar structural motifs.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For This compound (C₇H₁₅NO), the high-resolution mass spectrum would provide an exact mass measurement, confirming its molecular formula.
The fragmentation pattern in the mass spectrum can offer valuable structural clues. Common fragmentation pathways for pyrrolidine derivatives involve the cleavage of the ring and the substituents.
Predicted Mass Spectrometry Data for this compound:
| Fragment Ion | Predicted m/z | Possible Structure |
| [M]⁺ | 129.1154 | Molecular Ion |
| [M-CH₃]⁺ | 114.0919 | Loss of a methyl group |
| [M-OCH₃]⁺ | 98.0970 | Loss of a methoxy group |
| [M-CH₂OCH₃]⁺ | 84.0813 | Loss of the methoxyethyl side chain |
| [C₄H₈N]⁺ | 70.0657 | Pyrrolidine ring fragment |
Note: This is a predicted data table based on common fragmentation patterns of related compounds.
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The IR spectrum of This compound would be expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-O bonds.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
Predicted Vibrational Spectroscopy Data for this compound:
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| N-H | 3300 - 3500 (broad) | 3300 - 3500 (weak) | Stretching |
| C-H (sp³) | 2850 - 3000 | 2850 - 3000 | Stretching |
| C-O (ether) | 1070 - 1150 | 1070 - 1150 | Stretching |
| C-N | 1020 - 1250 | 1020 - 1250 | Stretching |
| N-H | 1590 - 1650 | Not typically observed | Bending |
Note: This is a predicted data table based on characteristic vibrational frequencies for these functional groups.
X-ray crystallography is a technique that provides the most definitive three-dimensional structure of a molecule in the solid state. This method is contingent on the ability to grow a suitable single crystal of the compound. If a crystal of This compound or a solid derivative could be obtained, X-ray diffraction analysis would yield precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. As of now, no publicly available crystal structure for this specific compound has been reported.
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound , being a relatively small and volatile molecule, is well-suited for GC analysis. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary liquid or solid phase.
The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). By comparing the retention time of an unknown sample to that of a known standard, the compound can be identified. Furthermore, the area under the GC peak is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.
For a complex mixture containing isomers of This compound , a high-resolution capillary GC column could potentially separate these isomers based on subtle differences in their boiling points and interactions with the stationary phase. The choice of the stationary phase is critical for achieving optimal separation.
Hypothetical GC Analysis Data for Pyrrolidine Derivatives:
| Compound | Stationary Phase | Oven Temperature (°C) | Retention Time (min) |
| Pyrrolidine | DB-5 | 100 | 3.5 |
| 2-Methylpyrrolidine | DB-5 | 100 | 4.2 |
| This compound | DB-5 | 150 | 8.9 |
| 1-Methyl-2-(2-methoxyethyl)pyrrolidine | DB-5 | 150 | 9.5 |
Note: This is a hypothetical data table to illustrate the principles of GC analysis. Actual retention times would depend on the specific experimental conditions.
Computational and Theoretical Investigations of 2 2 Methoxyethyl Pyrrolidine Systems
Quantum Chemical Studies
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation or its density-based equivalent, these techniques provide detailed information about electronic structure, which in turn dictates molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of organic molecules due to its favorable balance of computational cost and accuracy. For pyrrolidine (B122466) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to determine key electronic properties.
The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Global reactivity descriptors, derived from these orbital energies, provide a quantitative measure of a molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.netfrontiersin.org These parameters are crucial for predicting how a molecule like 2-(2-Methoxyethyl)pyrrolidine might interact with a biological target, such as participating in charge-transfer or covalent interactions. For instance, DFT studies on similar heterocyclic systems have successfully correlated these calculated descriptors with experimentally observed activities. tandfonline.comresearchgate.net
| Parameter | Definition | Typical Calculated Value (a.u.) | Interpretation |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.235 | Related to electron-donating ability; higher energy indicates stronger donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.051 | Related to electron-accepting ability; lower energy indicates stronger acceptance. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.286 | Indicates chemical reactivity and stability; smaller gap implies higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.092 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.143 | Measures resistance to change in electron distribution. |
Note: The values in the table are illustrative for a generic pyrrolidine derivative and are based on typical results from DFT calculations found in the literature for similar structures. The exact values for this compound would require specific calculation.
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a highly accurate description of these conformational preferences and the energy barriers separating them. rsc.org The conformational landscape of the pyrrolidine ring is typically described by a pseudorotation pathway, connecting two main low-energy forms: the envelope (Cs symmetry) and the twist (C2 symmetry) conformations. nih.gov
| Conformer | Symmetry | Relative Energy (kcal/mol) | Method |
|---|---|---|---|
| Envelope | Cs | 0.00 | MP2/6-31G rsc.orgnih.gov |
| Twist | C2 | 0.75 | MP2/6-31G nih.gov |
| Transition State | - | ~0.6 | MP2/6-31G** rsc.org |
Molecular Dynamics Simulations
While quantum chemical methods describe static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By simulating the movements of atoms according to classical mechanics, MD can explore conformational changes, ligand-receptor binding events, and the influence of the surrounding environment. mdpi.com
MD simulations are a powerful tool for understanding how a ligand like this compound interacts with its biological target, such as an enzyme or a receptor. mdpi.com For pyrrolidine-based ligands, a common target class is the nicotinic acetylcholine receptors (nAChRs). unimi.itnih.govnih.govunimi.it A typical simulation begins by placing the ligand (docked into its putative binding site) and the receptor into a simulation box filled with water molecules and ions to mimic physiological conditions. nih.gov
Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory can reveal:
Stability of the Complex: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the binding pose. bohrium.com
Key Interactions: The formation and lifetime of hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and specific amino acid residues in the binding pocket can be quantified. nih.gov
Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the free energy of binding, providing a theoretical affinity value. nih.gov
These simulations provide a detailed, dynamic picture of the binding process that is often inaccessible through experimental means alone. elifesciences.org
| Receptor Subunit | Key Residue | Type of Interaction | Role in Binding |
|---|---|---|---|
| α4 | Trp (Tryptophan) | Cation-π | Interaction with the protonated pyrrolidine nitrogen. |
| α4 | Tyr (Tyrosine) | Hydrogen Bond / π-π Stacking | Forms part of the aromatic "box" of the binding site. |
| β2 | Trp (Tryptophan) | Hydrogen Bond | Can act as a hydrogen bond donor to the ligand. |
| α4 | Cys (Cysteine) | Disulfide Bridge | Forms a critical disulfide loop that shapes the binding pocket. |
The behavior of a molecule is profoundly influenced by its solvent environment. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules (e.g., water). nih.gov These simulations are crucial for understanding how solvation affects the conformational preferences and dynamics of the flexible methoxyethyl side chain. nih.govaps.org
By analyzing the simulation, one can calculate radial distribution functions (RDFs) to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, such as the ether oxygen or the pyrrolidine nitrogen. dntb.gov.ua This provides a structural picture of the solvation shell. Furthermore, the number and duration of hydrogen bonds between the solute and solvent can be quantified. For a molecule with both hydrogen bond accepting (ether oxygen, nitrogen) and nonpolar (ethyl chain) regions, these simulations can reveal the intricate balance of hydrophilic and hydrophobic interactions that dictate its solubility and conformational state in an aqueous environment. researchgate.netnih.govrsc.org
| Analysis Method | Information Gained | Relevance to this compound |
|---|---|---|
| Radial Distribution Function (RDF) | Provides a picture of the local solvent structure around specific atoms. | Characterizes the hydration shells around the ether oxygen and pyrrolidine nitrogen. |
| Hydrogen Bond Analysis | Quantifies the number and lifetime of hydrogen bonds between solute and solvent. | Assesses the strength of hydrophilic interactions with water. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to the solvent. | Evaluates how conformational changes affect hydrophobic exposure. |
| Dihedral Angle Distribution | Shows the preferred rotational conformations of flexible bonds. | Determines the conformational preferences of the methoxyethyl side chain in solution. |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
SAR and QSAR studies aim to correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov These models are essential for optimizing lead compounds and designing new molecules with improved therapeutic properties.
Structure-Activity Relationship (SAR) analysis involves systematically modifying a chemical structure and observing the resulting changes in biological activity. For pyrrolidine derivatives, SAR studies have revealed several key principles. For example, in a series of NAAA inhibitors, it was found that small, lipophilic groups on an adjacent phenyl ring were optimal for potency, and the flexibility of the linker chain connecting the pyrrolidine to other parts of the molecule could modulate both potency and selectivity. nih.gov Similarly, for inhibitors of AAC(6')-Ib, modifications at different positions on the pyrrolidine scaffold had varied effects, demonstrating distinct pockets of tolerance for substitution. nih.gov For this compound, SAR would involve exploring how changes in the length of the ethyl chain, replacement of the methoxy (B1213986) group, or substitution on the pyrrolidine ring affect its target affinity and activity. researchgate.netfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating a mathematical equation that relates a set of calculated molecular descriptors to biological activity. bohrium.comnih.gov For a series of 2-(2-alkoxyethyl)pyrrolidine analogs, one could develop a QSAR model by:
Synthesizing and testing a series of compounds for a specific biological activity (e.g., IC50).
Calculating a wide range of molecular descriptors for each compound (e.g., steric, electronic, hydrophobic, and topological).
Using statistical methods, such as partial least squares (PLS), to generate an equation that best correlates the descriptors with the activity.
Methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR techniques that use steric and electrostatic fields to build these models. researchgate.net The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
| Descriptor | Description | Hypothetical Coefficient | Interpretation of Relationship with Activity |
|---|---|---|---|
| logP | Logarithm of the octanol-water partition coefficient. | +0.45 | Positive correlation; increased lipophilicity enhances activity. |
| TPSA | Topological Polar Surface Area. | -0.15 | Negative correlation; lower polar surface area is favorable. |
| MR | Molar Refractivity (related to volume and polarizability). | +0.20 | Positive correlation; larger, more polarizable groups may be beneficial. |
| Nrotb | Number of Rotatable Bonds. | -0.10 | Slight negative correlation; suggests conformational rigidity may be preferred. |
Hypothetical QSAR Equation: pIC50 = 1.52 + (0.45 * logP) - (0.15 * TPSA) + (0.20 * MR) - (0.10 * Nrotb)
Statistical Validation: R² = 0.91, Q² = 0.75
Applications in Synthetic Organic Chemistry and Catalysis
2-(2-Methoxyethyl)pyrrolidine as a Chiral Auxiliary and Building Block
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Well-established pyrrolidine-based chiral auxiliaries include (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which are widely used for the asymmetric alkylation of ketones and aldehydes. However, no studies were found that specifically employ this compound for this purpose.
Enantioselective Synthesis of Complex Molecular Targets
The enantioselective synthesis of complex molecules often relies on the use of chiral building blocks or auxiliaries to create specific stereocenters. sigmaaldrich.com Pyrrolidine (B122466) derivatives are central to many such syntheses. mappingignorance.org Despite the importance of this class of compounds, searches for the application of this compound in this context did not yield any specific examples or research findings.
Strategic Utility in Natural Product Total Synthesis
The pyrrolidine ring is a structural motif found in a large number of natural products, particularly alkaloids. researchgate.net Syntheses of these natural products are a major focus of organic chemistry. organic-chemistry.orgnih.gov While many strategies exist for constructing the pyrrolidine core, none of the reviewed literature identifies this compound as a key starting material or intermediate.
Catalytic Functions of this compound Derivatives
Organocatalytic Applications in Asymmetric Reactions
Asymmetric organocatalysis, a field that has grown exponentially since 2000, heavily features catalysts derived from the amino acid proline, a substituted pyrrolidine. nih.gov Catalysts such as diarylprolinol silyl (B83357) ethers are renowned for their ability to promote a wide range of asymmetric reactions with high enantioselectivity. mdpi.com Numerous new pyrrolidine-based organocatalysts have been developed, but research into derivatives of this compound for organocatalytic applications appears to be absent from the literature. nih.gov
Ligand Design for Transition Metal-Catalyzed Processes
Chiral pyrrolidines, particularly C2-symmetric 2,5-disubstituted pyrrolidines, are privileged structures used in the design of ligands for transition metal-catalyzed asymmetric reactions. nih.govrsc.org These ligands are crucial for controlling the enantioselectivity of processes like hydrogenation, alkylation, and cross-coupling reactions. A search for ligands specifically derived from a this compound backbone did not return any relevant results.
Pharmacological and Biological Research of 2 2 Methoxyethyl Pyrrolidine Derivatives
Investigations in Oncology and Anticancer Therapies
The pyrrolidine (B122466) scaffold is a prominent feature in a variety of synthetic and natural compounds demonstrating significant anticancer properties. mdpi.comnih.gov The diverse substitution patterns achievable on the pyrrolidine ring allow for the fine-tuning of biological activity, leading to the development of potent antiproliferative agents. mdpi.comnih.gov
The anticancer effects of pyrrolidine derivatives are exerted through various mechanisms, often dependent on the specific structural modifications of the pyrrolidine core. One of the key mechanisms involves the induction of apoptosis, or programmed cell death, in cancer cells. For instance, certain spirooxindole-pyrrolidine derivatives have been shown to trigger apoptosis, thereby inhibiting cell proliferation.
Another significant mechanism is the interaction with nucleic acids. For example, the anticancer drug [(2R)-aminomethylpyrrolidine](1, 1-cyclobutanedicarboxylato)platinum(II) interacts with DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to cell death. nih.gov The stereochemistry of the pyrrolidine ring can play a crucial role in these interactions, with different enantiomers exhibiting distinct biological activities and toxicities. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of pyrrolidine derivatives. These studies have revealed that the nature and position of substituents on the pyrrolidine ring significantly influence their cytotoxic activity against various cancer cell lines.
For example, a series of novel 2-(het)arylpyrrolidine-1-carboxamides were synthesized and evaluated for their anticancer activity. nih.gov It was found that derivatives containing a benzofuroxan moiety exhibited the most potent activity against M-Hela tumor cell lines, with some compounds showing activity twice that of the reference drug tamoxifen. nih.gov
In another study, novel 1-(2-aryl-2-adamantyl)piperazine derivatives, which can be considered structurally related to substituted pyrrolidines, were evaluated for their antitumor properties. nih.gov The parent piperazine compound exhibited reasonable activity, and modifications such as fluorination of the benzene ring and acetylation of the piperazine nitrogen resulted in a compound with enhanced activity against HeLa and MDA MB 231 tumor cell lines. nih.gov
Table 1: Antiproliferative Activity of Selected Pyrrolidine Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-(het)arylpyrrolidine-1-carboxamides (with benzofuroxan) | M-Hela | Comparable to or better than Tamoxifen | nih.gov |
| 1-(2-aryl-2-adamantyl)piperazine derivative (Compound 13) | HeLa | 8.4 µM | nih.gov |
| 1-(2-aryl-2-adamantyl)piperazine derivative (Compound 13) | MDA MB 231 | 6.8 µM | nih.gov |
Research in Antimicrobial and Antifungal Modalities
The pyrrolidine scaffold is also a key component in the development of new antimicrobial and antifungal agents. The growing concern over antimicrobial resistance has spurred research into novel chemical entities, and pyrrolidine derivatives have emerged as a promising class of compounds. mdpi.com
Various derivatives of pyrrolidine have been synthesized and tested against a range of bacterial pathogens, demonstrating both narrow and broad-spectrum activity. For instance, a study on 2-hydroxypyrrolidine derivatives revealed potent antimicrobial activity against several bacterial strains. nih.gov One of the synthesized compounds, 1-(quinolin-3-yl) pyrrolidin-2-ol, was found to be highly effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. nih.gov
Another study focused on pyrrolidine-2-one derivatives and their antibacterial potential. nih.gov The results indicated that many of these derivatives showed moderate biological activity against Escherichia coli and Staphylococcus aureus. nih.gov
Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives
| Compound Type | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 1-(quinolin-3-yl) pyrrolidin-2-ol | Escherichia coli | High | nih.gov |
| 1-(quinolin-3-yl) pyrrolidin-2-ol | Klebsiella pneumoniae | High | nih.gov |
| Pyrrolidine-2-one derivatives | Escherichia coli | Moderate | nih.gov |
| Pyrrolidine-2-one derivatives | Staphylococcus aureus | Moderate | nih.gov |
Research into the antifungal and antiviral properties of pyrrolidine derivatives is an expanding field. Some pyrrolidine-containing compounds have demonstrated notable activity against various fungal and viral pathogens.
For example, a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were designed and synthesized as potential antifungal agents. These compounds exhibited excellent antifungal activity against several fungal strains, with some showing efficacy comparable to the standard drug fluconazole against Candida albicans.
In the realm of antiviral research, novel pyrrolidine-bearing quinoxaline inhibitors have been investigated for their activity against a range of viruses, including HSV-1, H1N1, and SARS-CoV-2. One compound, in particular, demonstrated high antiviral activity with a favorable safety profile.
Exploration in Central Nervous System (CNS) and Neurological Disorder Therapeutics
The pyrrolidine ring is a common structural motif in many CNS-active drugs and is considered a valuable scaffold for the design of novel therapeutic agents for neurological and psychiatric disorders. nih.gov The ability of pyrrolidine derivatives to interact with various CNS targets, such as receptors and transporters, underscores their potential in this therapeutic area.
One area of investigation is in the treatment of substance abuse disorders. A novel analog of nor-lobelane, cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride, has been shown to inhibit the function of vesicular monoamine transporter-2 (VMAT2) and reduce methamphetamine self-administration in animal models. nih.gov This suggests that pyrrolidine-based compounds could be developed as potential pharmacotherapies for methamphetamine abuse. nih.gov
Furthermore, 3-pyrrolidine-indole derivatives have been explored as selective modulators of the 5-HT2A receptor, which is a key target in the treatment of various mental disorders. These compounds are being investigated for their potential as serotonergic psychedelic agents for the treatment of CNS disorders. The development of such compounds highlights the versatility of the pyrrolidine scaffold in targeting specific CNS pathways.
The design of successful CNS drugs requires careful consideration of physicochemical properties that allow for penetration of the blood-brain barrier. mdpi.com The structural features of the pyrrolidine ring can be modified to optimize these properties, making it an attractive scaffold for the development of new CNS therapeutics.
Modulation of Neurotransmitter Systems
The pyrrolidine ring is a core component of various compounds that exhibit significant activity within the central nervous system (CNS). Research has shown that derivatives built upon this scaffold can modulate several critical neurotransmitter systems.
One area of investigation involves synthetic cathinones containing a pyrrolidine ring, such as α-pyrrolidinopentiophenone (α-PVP). Studies in rats have demonstrated that these compounds can produce reinforcing effects and share subjective effects with methamphetamine, suggesting a potential for abuse. nih.gov This activity points to interactions with monoamine neurotransmitter systems, which are central to the mechanisms of stimulants.
Furthermore, indole derivatives featuring a 3-pyrrolidine structure have been identified as agonists or partial agonists at brain serotonin 5-hydroxytryptamine 2A (5-HT₂A) receptors. nih.gov These receptors are known to be involved in perception, mood, and various cognitive processes. The modulation of the serotonergic system by these compounds highlights their potential as powerful psychoactive agents. nih.gov
Therapeutic Implications in CNS-Related Pathologies
The ability of 2-(2-Methoxyethyl)pyrrolidine derivatives to interact with diverse neurotransmitter systems suggests their potential for treating a range of CNS-related pathologies.
The modulation of serotonergic pathways by 3-pyrrolidine-indole derivatives opens avenues for new treatments for mental health disorders. Clinical studies have explored the use of psychedelic compounds, which act on serotonin receptors, for conditions such as depression, existential anxiety, and substance addiction. nih.gov These agents can induce long-lasting changes in mood and brain function, potentially promoting neuroplasticity and offering neuroprotective effects. nih.gov
The structural similarities to central nervous system stimulants also imply that these derivatives could be investigated for conditions like attention deficit/hyperactivity disorder (ADHD), although their abuse potential would require careful consideration. nih.gov
Studies in Antidiabetic and Metabolic Disorder Treatments
Beyond the central nervous system, pyrrolidine derivatives have attracted significant attention from researchers for their potential in managing metabolic disorders, particularly type 2 diabetes mellitus. researchgate.net
Enzyme Inhibition Profiles (e.g., Dipeptidyl Peptidase-IV)
A primary mechanism through which pyrrolidine derivatives exert their antidiabetic effects is through the inhibition of key metabolic enzymes.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: A significant body of research has focused on pyrrolidine-based compounds as inhibitors of DPP-IV. researchgate.netmdpi.comnih.govresearchgate.netresearchgate.net DPP-IV is a serine protease that deactivates incretin hormones like glucagon-like peptide-1 (GLP-1). oatext.com By inhibiting DPP-IV, these derivatives prolong the action of GLP-1, which plays a crucial role in glucose homeostasis. researchgate.net Numerous studies have reported the synthesis of potent and selective DPP-IV inhibitors based on the pyrrolidine scaffold, including 2-cyanopyrrolidine and phenethylamine-constrained pyrrolidines. researchgate.netnih.govresearchgate.net One study detailed a 2-benzylpyrrolidine derivative that showed significant DPP-IV inhibitory activity with an IC₅₀ value of 0.3 ± 0.03 µM. oatext.com
α-Amylase and α-Glucosidase Inhibition: Other studies have demonstrated the potential of pyrrolidine derivatives to inhibit α-amylase and α-glucosidase. nih.gov These enzymes are responsible for breaking down complex carbohydrates into simpler sugars. nih.gov Polyhydroxylated pyrrolidines, for instance, have been shown to inhibit α-glucosidase, which is responsible for hyperglycemic spikes after meals. nih.gov Inhibiting these enzymes can help regulate postprandial glucose levels, a key strategy in managing diabetes. nih.gov
Table 1: Enzyme Inhibitory Activities of Selected Pyrrolidine Derivatives
| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-Benzylpyrrolidine Derivative | Dipeptidyl Peptidase-IV (DPP-IV) | 0.3 ± 0.03 µM | oatext.com |
| Polyhydroxylated Pyrrolidines | α-Glucosidase | Inhibitory Activity Demonstrated | nih.gov |
Impact on Metabolic Regulation
The inhibition of α-amylase and α-glucosidase contributes to metabolic control by slowing the absorption of glucose from the gut, thereby reducing the sharp increase in blood sugar after a meal. nih.gov This approach is particularly beneficial for managing type 2 diabetes, which is often characterized by insulin resistance and malfunctioning pancreatic beta cells. nih.gov Some polyhydroxylated pyrrolidine derivatives have even shown a dual inhibitory profile against both α-glucosidase and aldose reductase, the latter being implicated in the development of diabetic complications. nih.gov
Diverse Biological Activities and Therapeutic Potential
The therapeutic potential of this chemical class extends to other areas of medicine, most notably in the treatment of inflammation.
Anti-inflammatory Properties
Several studies have explored the anti-inflammatory potential of various pyrrolidine derivatives. nih.gov The primary mechanisms identified involve the inhibition of enzymes that are key to the inflammatory cascade.
Research has shown that some pyrrolidine derivatives can inhibit cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. mdpi.com For example, one study synthesized a succinimide (B58015) derivative (a related five-membered ring structure) that showed inhibitory activity against COX-1, COX-2, and 5-LOX, with IC₅₀ values of 314, 130, and 105 μg/mL, respectively. mdpi.com Another study on 2-pyrrolidinone derivatives identified compounds with potent LOX inhibitory activity, with the most active showing an IC₅₀ of 0.0705 (±0.003) mM. nih.gov These findings suggest that such compounds could be developed as novel non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 2: Anti-inflammatory Enzyme Inhibition by Related Derivatives
| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-1 | 314 µg/mL | mdpi.com |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | COX-2 | 130 µg/mL | mdpi.com |
| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | 5-Lipoxygenase (5-LOX) | 105 µg/mL | mdpi.com |
Other Pharmacological Modulations (e.g., Antiprion Activity)
Following an extensive review of publicly available scientific literature, no specific research was identified concerning the antiprion activity or other distinct pharmacological modulations of this compound and its derivatives. The pyrrolidine scaffold is a common feature in a wide array of biologically active compounds, and various derivatives have been explored for therapeutic potential in numerous areas, including neurodegenerative diseases. nih.govmdpi.comnih.gov
The field of prion disease research has seen the investigation of a diverse range of small molecules aimed at inhibiting the conversion of the cellular prion protein (PrPC) to its misfolded, pathogenic isoform (PrPSc), which is the causative agent of transmissible spongiform encephalopathies. researchgate.netnih.govmdpi.com Screening strategies for identifying antiprion compounds are multifaceted, involving cell-based assays, in vitro conversion assays like the protein misfolding cyclic amplification (PMCA), and computational modeling. mdpi.comresearchgate.netresearchgate.net These efforts have identified various chemical classes with potential antiprion effects. researchgate.netnih.gov
While the pyrrolidine core is present in many natural products and synthetic compounds with diverse pharmacological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties, specific data on the antiprion properties of this compound derivatives are absent from the current body of scientific literature. nih.govrdd.edu.iqresearchgate.netresearchgate.net Research into pyrrolidine-2-one derivatives, for example, has highlighted their potential in various therapeutic applications, but has not extended to antiprion activity. rdd.edu.iqresearchgate.net Similarly, studies on other substituted pyrrolidines have focused on their potential as glycosidase inhibitors or other biological targets, without reporting on prion-related research. nih.gov
Therefore, at present, the potential for this compound derivatives to act as modulators of prion diseases remains an uninvestigated area of research.
Q & A
Q. Basic
- Methodological Answer : Standard safety measures include wearing nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services to mitigate environmental risks. Emergency procedures for spills involve using absorbent materials (e.g., vermiculite) and avoiding water jets to prevent aerosolization .
What are the foundational synthetic routes for this compound?
Q. Basic
- Methodological Answer : A common approach involves alkylation of pyrrolidine with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Alternative routes include reductive amination using 2-methoxyethyl aldehydes and ammonium acetate. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .
How is this compound characterized for structural confirmation?
Q. Basic
- Methodological Answer : Use ¹H/¹³C NMR to confirm the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂; δ 3.3–3.7 ppm for methoxy protons). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). Chiral HPLC is employed for enantiomeric purity if applicable .
How can reaction yields be optimized in asymmetric synthesis of chiral derivatives?
Q. Advanced
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) to enhance enantioselectivity. Solvent optimization (e.g., THF for better solubility) and temperature control (0–25°C) minimize side reactions. Yields >70% are achievable with iterative recrystallization .
What pharmacological targets are associated with this compound derivatives?
Q. Advanced
- Methodological Answer : Derivatives exhibit affinity for serotonin receptors (5-HT₁A/7) due to structural mimicry of tryptamine. In vitro assays (e.g., radioligand binding in rat hippocampal slices) quantify IC₅₀ values. Cross-reactivity with dopamine D₂ receptors requires counter-screening to confirm selectivity .
How are spectral data contradictions resolved in structural elucidation?
Q. Advanced
- Methodological Answer : Discrepancies between predicted and observed NMR shifts arise from conformational flexibility. Use variable-temperature NMR to identify dynamic effects. X-ray crystallography provides definitive stereochemical assignment, while DFT calculations (e.g., Gaussian) model electronic environments .
What structural modifications enhance bioactivity in pyrrolidine derivatives?
Q. Advanced
- Methodological Answer : Introducing electron-withdrawing groups (e.g., CF₃) at the 4-position increases metabolic stability. Fluorination (e.g., 3,4-difluoro analogs) improves blood-brain barrier penetration. Comparative SAR tables (see Table 1) guide rational design .
Q. Table 1: Structure-Activity Relationships
| Derivative | Modification | Bioactivity (IC₅₀) |
|---|---|---|
| 2-(2-Methoxyethyl) | Base compound | 5-HT₁A: 120 nM |
| 4-CF₃ analog | Trifluoromethyl | 5-HT₁A: 45 nM |
| 3,4-Difluoro analog | Fluorination | BBB penetration ↑ |
What assays validate biological activity of pyrrolidine-based compounds?
Q. Advanced
- Methodological Answer : Radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) quantify receptor affinity. Functional assays (e.g., cAMP inhibition for 5-HT₇) confirm agonism/antagonism. In vivo behavioral models (e.g., forced swim test) assess antidepressant potential. LC-MS/MS monitors plasma stability .
How are contradictory data in metabolic stability studies addressed?
Q. Advanced
- Methodological Answer : Discrepancies may stem from species-specific CYP450 metabolism. Use human liver microsomes (HLM) vs. rat hepatocytes for cross-species comparison. LC-HRMS identifies major metabolites (e.g., O-demethylation products). Adjust logP via substituents (e.g., ethoxy → methoxy) to tune clearance rates .
What strategies improve solubility of hydrophobic pyrrolidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
